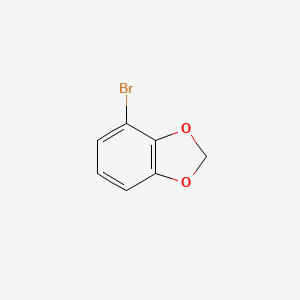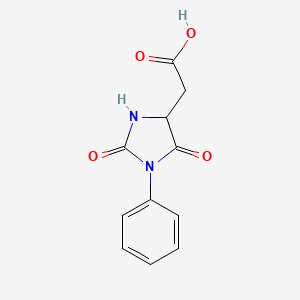
4-Brom-1,3-Benzodioxol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including bromination reactions, condensation, and catalytic processes. For instance, the synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a brominated phenylmethanol in five steps with an overall yield of 34% . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the intramolecular reaction of a benzyl bromide and an α-imino carbene in the presence of a rhodium catalyst . These methods could potentially be adapted for the synthesis of 4-Bromo-1,3-benzodioxole.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and further confirmed by vibrational spectroscopy and DFT calculations . These techniques could be employed to analyze the molecular structure of 4-Bromo-1,3-benzodioxole.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including addition-elimination reactions, substitution reactions, and annulation reactions. The study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3•4H2O resulted in both addition-elimination and substitution products . Additionally, an unexpected [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes was observed, leading to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines10. These reactions highlight the reactivity of brominated aromatic compounds, which could be relevant to 4-Bromo-1,3-benzodioxole.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . The DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its reactivity descriptors, vibrational properties, and non-linear optical properties . These findings can be used to infer the properties of 4-Bromo-1,3-benzodioxole, such as its potential for hydrogen bonding and its electronic properties.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
4-Brom-1,3-Benzodioxol wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Rolle in der Medikamentenentwicklung ist entscheidend, da es an der Herstellung komplexer Molekülstrukturen beteiligt ist, die für die Wirksamkeit von Medikamenten unerlässlich sind .
Vorläufer für die organische Synthese
Diese Verbindung dient als Vorläufer in organischen Syntheseprozessen. Sie ist maßgeblich an der Herstellung anderer komplexer Verbindungen beteiligt und kann zur Entwicklung neuer Syntheserouten für chemische Reaktionen eingesetzt werden .
Produktion von Agrochemikalien
Im Bereich der Agrochemikalien wird this compound zur Synthese von Herbiziden, Fungiziden und Insektiziden verwendet. Seine Eigenschaften machen es geeignet, Verbindungen herzustellen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen .
Proteomforschung
Forscher verwenden this compound in der Proteomik, um Proteine und ihre Funktionen zu untersuchen. Es kann an der Markierung oder Modifizierung von Proteinen beteiligt sein, um deren Struktur und Wechselwirkungen zu verstehen .
Klinische Forschung
Die Verbindung wurde im Zusammenhang mit klinischen Forschungsarbeiten zur Synthese von MDMA erwähnt, das zunehmend in klinischen Studien für verschiedene therapeutische Anwendungen eingesetzt wird .
Farbstoffindustrie
Es findet auch Anwendung in der Farbstoffindustrie, wo es als Zwischenprodukt zur Entwicklung von Farbstoffen mit spezifischen Eigenschaften dient, die zum Färben von Materialien erforderlich sind .
Wirkmechanismus
Target of Action
4-Bromo-1,3-benzodioxole is a derivative of 1,3-Benzodioxole . The primary target of 1,3-Benzodioxole derivatives is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, acting as an agonist . This interaction enhances root-related signaling responses, promoting root growth in plants . The compound’s auxin-like physiological functions are recognized by TIR1, and it significantly enhances the transcriptional activity of the auxin response reporter .
Biochemical Pathways
The interaction of 4-Bromo-1,3-benzodioxole with TIR1 triggers a series of biochemical reactions that lead to the promotion of root growth . The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of gene expression is a key aspect of the compound’s effect on the biochemical pathways involved in root growth.
Result of Action
The result of the action of 4-Bromo-1,3-benzodioxole is the promotion of root growth in plants . By acting as an agonist of the auxin receptor TIR1, it enhances root-related signaling responses . This leads to changes at the molecular and cellular levels, including the down-regulation of root growth-inhibiting genes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Bromo-1,3-benzodioxole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition of enzyme activity, which can affect the metabolic pathways of other compounds.
Cellular Effects
The effects of 4-Bromo-1,3-benzodioxole on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, 4-Bromo-1,3-benzodioxole can affect cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-Bromo-1,3-benzodioxole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has also been found to affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1,3-benzodioxole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Bromo-1,3-benzodioxole vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
4-Bromo-1,3-benzodioxole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromo-1,3-benzodioxole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-1,3-benzodioxole is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Eigenschaften
IUPAC Name |
4-bromo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMQHSDFWAZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379875 | |
| Record name | 4-bromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6698-13-1 | |
| Record name | 4-bromo-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)


![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)


